2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide
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Overview
Description
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxobenzo[c]azolin ring and a cyclopentylpropanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide typically involves multiple steps, starting with the preparation of the dioxobenzo[c]azolin core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclopentylpropanamide moiety is then introduced via amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-phenylpropanoylamino benzoic acid: Similar structure but with a phenyl group instead of a cyclopentyl group.
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-phenylpropanoic acid: Lacks the amide linkage present in the target compound.
Uniqueness
2-(1,3-dioxobenzo[c]azolin-2-yl)-N-cyclopentylpropanamide is unique due to its specific combination of the dioxobenzo[c]azolin ring and the cyclopentylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopentyl-2-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(14(19)17-11-6-2-3-7-11)18-15(20)12-8-4-5-9-13(12)16(18)21/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWJKZKRYBYKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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